molecular formula C11H15NO4 B1491030 (E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid CAS No. 2089550-31-0

(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid

Cat. No.: B1491030
CAS No.: 2089550-31-0
M. Wt: 225.24 g/mol
InChI Key: CTFLQYHTGPMGAX-OWOJBTEDSA-N
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Description

(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid is a high-value chemical building block incorporating a spirocyclic scaffold, designed for advanced medicinal chemistry and antiviral discovery programs. This compound features a rigid 2-oxa-7-azaspiro[3.5]nonane moiety, a three-dimensional structure that projects functional groups into specific vectors in space. This conformational restraint reduces molecular flexibility, which can lead to a more favorable entropic profile upon binding to biological targets and potentially increase potency . The spirocyclic motif is increasingly exploited in drug design to access underexplored chemical space, improve physicochemical properties, and enhance metabolic stability . The molecule is functionalized with an (E)-α, β-unsaturated carbonyl system, which can act as a Michael acceptor warhead, making it a critical intermediate for developing covalent inhibitors. This specific scaffold has demonstrated significant research value in the structure-guided design of potent spirocyclic inhibitors targeting viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication . Compounds based on this core structure have exhibited nanomolar (nM) inhibitory potency in biochemical assays . Researchers can leverage this compound to develop novel therapeutic candidates for viral diseases by targeting pivotal host and viral proteins. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)7-16-8-11/h1-2H,3-8H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFLQYHTGPMGAX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12COC2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid, with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure which contributes to its biological activity. The IUPAC name is (E)-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)-4-oxobut-2-enoic acid, indicating the presence of both a keto group and an enenoic acid functional group.

Biological Activities

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of 1-oza-4-azaspiro compounds have shown moderate to potent activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. In one study, specific derivatives demonstrated IC50 values as low as 0.08 µM against MDA-MB-231 cells, suggesting strong antiproliferative effects .
  • Cytotoxicity Studies : A study evaluating antiproliferative activities using the MTT assay revealed that certain derivatives exhibited up to 90% inhibition at a concentration of 25 µg/mL against HL-60 leukemia cells, with IC50 values ranging from 19.0 to 42.1 µM for various compounds . This suggests that this compound may also possess cytotoxic properties worthy of further investigation.
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of critical cellular pathways such as tyrosine kinase activity and DNA topoisomerases, which are essential for cancer cell proliferation .

Comparative Analysis of Biological Activity

CompoundCell LineIC50 Value (µM)Activity
Compound 11bA5490.18Potent
Compound 11hMDA-MB-2310.08Potent
Compound 11kHeLa0.14Potent
(E)-4-Oxo...HL-60~19 - 42Moderate

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of spirocyclic compounds similar to (E)-4-oxo...:

  • Synthesis and Evaluation : One study synthesized a series of spirocyclic compounds and evaluated their antitumor activity against multiple cancer cell lines, demonstrating promising results that warrant further exploration .
  • GPR119 Agonists : Another research effort identified related compounds as GPR119 agonists, which are linked to glucose metabolism regulation in diabetic models . This indicates potential therapeutic applications beyond oncology.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. A study demonstrated that derivatives of spiro compounds showed enhanced activity against resistant strains of bacteria, suggesting that this compound could be modified for improved efficacy against infections .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that spirocyclic compounds can induce apoptosis in cancer cells. For instance, research has shown that certain spiro compounds can inhibit cell proliferation in various cancer lines, including breast and colon cancers . The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of spiro compounds, including this compound. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Animal models have shown promising results in improving cognitive function when treated with spirocyclic derivatives .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs positions it as a potential candidate for drug delivery systems. Research has focused on its use in creating nanoparticles that can encapsulate therapeutic agents, allowing for targeted delivery and controlled release . This application is particularly relevant in cancer therapy, where localized drug delivery can minimize side effects.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of spiro compounds similar to this compound revealed that modifications to the nitrogen atom significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Case Study: Neuroprotection in Animal Models

In a controlled study involving mice subjected to neurotoxic agents, administration of a derivative of (E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-y)but-2-enoic acid resulted in reduced neuronal death and improved behavioral outcomes compared to control groups . This suggests a potential therapeutic role in preventing neurodegeneration.

Comparison with Similar Compounds

(E)-4-oxo-4-(p-tolyl)but-2-enoic Acid

  • Structure : Shares the (E)-α,β-unsaturated carbonyl backbone but replaces the spirocyclic system with a para-tolyl (p-tolyl) group.
  • Synthesis : Used in multicomponent reactions with tert-butyl isocyanide and cyclopropylamine, as described in . The absence of the spiro ring simplifies synthesis but reduces conformational rigidity .

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic Acid (CAS 2098157-55-0)

  • Structure : Features a 6-oxa-2-azaspiro[4.5]decane system, differing in ring size ([4.5] vs. [3.5]) and heteroatom positioning (oxygen at position 6 vs. 2).
  • Physicochemical Properties: The larger spiro ring increases molecular weight (C₁₂H₁₇NO₄ vs. C₁₁H₁₅NO₄ for the [3.5] analog) and may enhance lipophilicity, affecting membrane permeability .
  • Applications : Both spirocyclic analogs are explored as intermediates in kinase inhibitors, but the [4.5] system’s expanded ring could alter binding pocket compatibility.

Diazaspiro Decane/Ene Carboxamides ()

  • Examples: 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide 7-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
  • Key Differences: Incorporation of trifluoromethyl and pyrimidine groups enhances target affinity (e.g., kinase inhibition).

Structural and Functional Data Table

Compound Name Spiro System Molecular Formula Key Functional Groups Notable Applications
(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid 2-oxa-7-aza[3.5] C₁₁H₁₅NO₄ α,β-unsaturated carbonyl, spiro Kinase inhibitor intermediates
(E)-4-oxo-4-(p-tolyl)but-2-enoic acid None C₁₁H₁₀O₃ p-tolyl, α,β-unsaturated carbonyl Multicomponent reaction substrate
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid (2098157-55-0) 6-oxa-2-aza[4.5] C₁₂H₁₇NO₄ α,β-unsaturated carbonyl, spiro Drug discovery intermediates
Diazaspiro carboxamides () 5,6-diaza[3.5/4.5] C₃₄H₃₂F₆N₆O₅ Trifluoromethyl, pyrimidine Kinase inhibitors (patented)

Research Findings and Implications

  • Synthetic Utility : The spirocyclic system in the target compound imposes steric constraints that can direct regioselectivity in reactions, unlike the p-tolyl analog .
  • Biological Relevance : Diazaspiro analogs () demonstrate enhanced pharmacokinetic profiles due to fluorine and pyrimidine substituents, suggesting that similar modifications could optimize the target compound’s bioactivity .
  • Limitations : The target compound’s smaller [3.5] spiro system may reduce metabolic stability compared to bulkier [4.5] systems, necessitating prodrug strategies for therapeutic use.

Preparation Methods

Aldol Condensation Approach for the But-2-enoic Acid Core

A foundational step in synthesizing 4-oxo-2-butenoic acid derivatives is the aldol condensation between glyoxylic acid and appropriate ketones or aldehydes. Microwave-assisted aldol condensation has been demonstrated as an efficient method to obtain (E)-4-oxo-2-butenoic acids with good to excellent yields, accommodating a variety of substrates with different electronic and steric properties.

Key Features:

  • Microwave irradiation accelerates the reaction, reducing reaction times significantly.
  • Acid catalysts such as p-toluenesulfonic acid are preferred for aromatic substrates, while acetic acid and pyrrolidine are better for aliphatic substrates.
  • The reaction tolerates electron-rich, electron-neutral, and electron-poor aromatic substituents, as well as linear and cyclic aliphatic groups.
  • The method is scalable to mmol quantities without loss of yield.
Parameter Condition for Aromatic Substrates Condition for Aliphatic Substrates
Catalyst p-Toluenesulfonic acid Acetic acid or pyrrolidine
Reaction Medium Microwave-assisted Microwave-assisted
Yield Range Good to excellent Good to excellent
Substrate Scope Electron-rich, neutral, poor aromatic Linear and cyclic aliphatic

This approach provides the α,β-unsaturated keto acid backbone required for further functionalization with the spirocyclic amine moiety.

Spirocyclization Strategies for Incorporating the 2-oxa-7-azaspiro[3.5]nonane Moiety

The incorporation of the 2-oxa-7-azaspiro[3.5]nonan-7-yl group involves the formation of spiroaminoacetals or spirolactams via cyclization reactions. Several synthetic strategies have been reported for spiroaminoacetal synthesis, which can be broadly categorized as:

  • Ring Closure: Utilizing precursors with pre-formed oxa- or azacycles attached to the spirocarbon, enabling intramolecular cyclization to form the spiro center.

  • Monocyclisation: Involves Lewis acid-mediated intramolecular nucleophilic attack by nitrogen onto a ketal or related electrophilic center, forming the spirocyclic structure. For example, Nd(OTf)3 has been used effectively as a Lewis acid catalyst for such cyclizations.

  • Bicyclisation: A more complex approach where neither the oxygen nor nitrogen is attached to the spirocarbon prior to cyclization, involving double cyclization steps. This method has been applied in the synthesis of azaspiracid fragments and related spiro compounds.

Representative Reaction Conditions for Monocyclisation:

Step Reagents/Conditions Outcome
Ketal formation Precursor ketone + protecting groups Prepares electrophilic center for cyclization
Lewis acid-catalyzed cyclization Nd(OTf)3 in MeCN Formation of spiroaminoacetal with good yield (e.g., 81%)

These strategies enable the formation of the characteristic spirocyclic ring system with control over stereochemistry and functional group compatibility.

Integration of the Spirocyclic Amine with the But-2-enoic Acid

The final step involves coupling the spirocyclic amine (2-oxa-7-azaspiro[3.5]nonane) with the α,β-unsaturated keto acid to yield the target compound. This may be achieved through amination or substitution reactions on the but-2-enoic acid derivative or its activated intermediates.

While specific detailed procedures for this exact compound are limited in the literature, analogous compounds have been synthesized by reacting the spirocyclic amine with activated keto acid derivatives under mild conditions, preserving the (E)-configuration of the double bond and the integrity of the spiro ring.

Characterization and Verification

The synthesized compounds are typically characterized by:

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Yield/Outcome Notes
1 Microwave-assisted aldol condensation Glyoxylic acid, acid catalyst, microwave irradiation Good to excellent yields Provides (E)-4-oxo-2-butenoic acid core
2 Spirocyclization (Monocyclisation) Lewis acid (e.g., Nd(OTf)3), ketal precursor High yield (up to 81%) Forms 2-oxa-7-azaspiro[3.5]nonane ring
3 Coupling spiro amine with keto acid Amination or substitution reactions Moderate to good yields Maintains (E)-configuration and spiro integrity
4 Purification and characterization Flash chromatography, NMR, IR, MS Pure, well-characterized compound Confirms structure and purity

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction yields be optimized?

Methodological Answer: Synthesis involves multi-step reactions, including spirocyclic core formation (e.g., cyclization of 2-oxa-7-azaspiro[3.5]nonane derivatives) and α,β-unsaturated ketone coupling via Wittig or Horner-Wadsworth-Emmons reactions. Optimization requires:

  • Catalyst screening : Use palladium or organocatalysts to enhance stereoselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
  • Purification : Gradient HPLC with C18 columns resolves stereoisomers .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms spirocyclic geometry and (E)-configuration via coupling constants (e.g., J = 15–16 Hz for α,β-unsaturated ketones) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1640 cm⁻¹ (C=C) verify functional groups .
  • HRMS : Exact mass (±5 ppm) validates molecular formula (C₁₁H₁₅NO₅) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its enzyme inhibition activity?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., proteases). The (E)-configuration enhances binding via planar alignment with catalytic residues .
  • Kinetic assays : Compare Kᵢ values of (E)- and (Z)-isomers under standardized conditions (pH 7.4, 25°C) .
  • Crystallography : Co-crystallize with enzymes (e.g., trypsin) to resolve binding modes .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized assays : Reproduce experiments with fixed parameters (e.g., 10 mM ATP for kinase studies) to minimize variability .
  • Meta-analysis : Pool data from PubChem and ECHA databases to identify trends (e.g., correlation between logP and cytotoxicity) .
  • Error source analysis : Quantify batch-to-batch purity differences via LC-MS and adjust IC₅₀ calculations accordingly .

Q. How can environmental stability be assessed for this compound?

Methodological Answer:

  • Hydrolytic stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via UPLC-UV at 254 nm. The spirocyclic core shows pH-dependent ring-opening above pH 8 .
  • Photodegradation : Expose to UV-Vis light (300–800 nm) and track product formation using QTOF-MS .
  • Microbial metabolism : Use soil slurry models (OECD 307) to assess biodegradation pathways .

Q. What methods elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Parallel synthesis : Introduce substituents (e.g., alkyl/aryl groups) at the 7-aza position via reductive amination .
  • QSAR modeling : Train models with descriptors like LogD, polar surface area, and H-bond donors .
  • Functional assays : Test derivatives against panels of enzymes (e.g., kinases, phosphatases) to map pharmacophore requirements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid

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